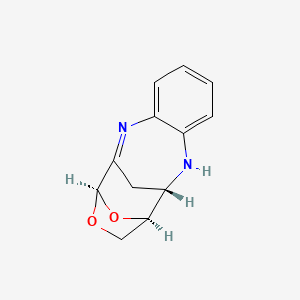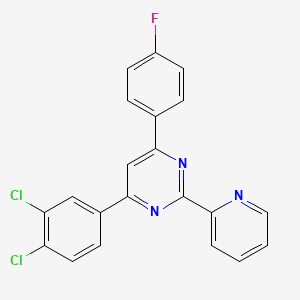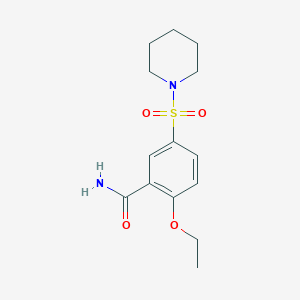![molecular formula C17H15N3OS B11068388 1-ethyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B11068388.png)
1-ethyl-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5’-phenyl-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-2(1H)-one is a complex heterocyclic compound that features a spiro linkage between an indole and a thiadiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-ethyl-5’-phenyl-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of indole derivatives with thiadiazole precursors under specific reaction conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the formation of the spiro linkage .
Industrial production methods for such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
1-Ethyl-5’-phenyl-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole or thiadiazole rings, allowing for the introduction of various functional groups. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of substituted and functionalized derivatives .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-ethyl-5’-phenyl-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-2(1H)-one involves its interaction with specific molecular targets and pathways. The indole and thiadiazole rings can bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of certain biological processes, such as viral replication or cancer cell proliferation .
Comparison with Similar Compounds
1-Ethyl-5’-phenyl-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-2(1H)-one can be compared with other spiroindole and spirooxindole compounds. Similar compounds include:
Spiro[indole-3,2’-pyrrolidine]: Known for its anticancer properties.
Spiro[indole-3,2’-piperidine]: Exhibits antiviral activity.
Spiro[indole-3,2’-oxindole]: Used in the synthesis of various pharmaceuticals.
The uniqueness of 1-ethyl-5’-phenyl-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-2(1H)-one lies in its specific spiro linkage and the combination of indole and thiadiazole rings, which confer distinct biological and chemical properties .
Properties
Molecular Formula |
C17H15N3OS |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1'-ethyl-5-phenylspiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one |
InChI |
InChI=1S/C17H15N3OS/c1-2-20-14-11-7-6-10-13(14)17(16(20)21)19-18-15(22-17)12-8-4-3-5-9-12/h3-11,19H,2H2,1H3 |
InChI Key |
WKURNUYNVWBUIT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)NN=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazole-3-carboxylic acid, 1-[2-[(2,4-dimethylphenyl)amino]-2-oxoethyl]-, methyl ester](/img/structure/B11068318.png)
![1-(1,3-Benzodioxol-5-yl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11068319.png)

![3,3-dimethyl-3,4,5,10-tetrahydrospiro[dibenzo[b,e][1,4]diazepine-11,3'-indole]-1,2'(1'H,2H)-dione](/img/structure/B11068336.png)
![(5E)-5-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B11068346.png)
![N-[5,6-di(furan-2-yl)furo[2,3-d]pyrimidin-4-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide](/img/structure/B11068352.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B11068359.png)

![7,9-Dibromo-2-(4-chlorophenyl)-5-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11068362.png)

![5-(4-nitrophenyl)-3-(phenylcarbonyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11068394.png)
![7-ethyl 2-methyl 6-[4-(dimethylamino)phenyl]-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-2,7-dicarboxylate](/img/structure/B11068401.png)
![N-(3-chloro-4-fluorophenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11068404.png)
